molecular formula C25H31N3O2S B2419071 2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-mesitylacetamide CAS No. 877657-91-5

2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-mesitylacetamide

Cat. No. B2419071
CAS RN: 877657-91-5
M. Wt: 437.6
InChI Key: FDUZRPGAFPLQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-mesitylacetamide is a synthetic compound that has been widely used in scientific research due to its potential to target specific biological pathways. This compound is also known as JNJ-26854165, and it has been studied extensively in the field of oncology.

Scientific Research Applications

Insect Repellent

N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide: (commonly known as DEET) is widely recognized as an effective insect repellent. It has been extensively used to protect against mosquito bites and other insect vectors. DEET’s mechanism involves disrupting the olfactory receptors of insects, thereby deterring them from landing on treated skin. Its high efficacy and safety profile make it a staple in insect repellent formulations .

Metal-Organic Frameworks (MOFs)

DEET serves a dual purpose: not only as an insect repellent but also as a solvent in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials with diverse applications, including gas storage, catalysis, and drug delivery. By using DEET as a greener solvent, researchers have explored its potential in MOF synthesis, lowering production barriers and enhancing applications such as drug delivery .

Organic Synthesis

The development of new techniques for organic compound preparation is crucial. DEET has been synthesized via a copper-based metal-organic framework, enabling oxidative coupling reactions. This method allows for the efficient formation of amides, including DEET, with excellent yields and purity. The eco-friendly aspects of this synthesis (EcoScale) highlight its environmental and economic benefits .

Pharmaceutical Research

DEET’s unique structure and biological activity have piqued interest in pharmaceutical research. Scientists investigate its potential as a scaffold for designing novel compounds with insecticidal, antimicrobial, or antiparasitic properties. By modifying DEET’s functional groups, researchers aim to create derivatives with enhanced efficacy and reduced toxicity .

Agrochemicals

DEET’s insect-repellent properties extend beyond personal use. It has applications in agriculture as an ingredient in formulations to protect crops from pests. Researchers explore its effectiveness against agricultural pests, including aphids, whiteflies, and leafhoppers. Formulations containing DEET may contribute to sustainable pest management strategies .

Polymer Science

Amides play a crucial role in polymer chemistry. DEET, being an amide, can serve as a building block for designing functional polymers. Researchers investigate its incorporation into polymer matrices to enhance properties such as mechanical strength, thermal stability, and biocompatibility. These DEET-based polymers find applications in drug delivery systems, tissue engineering, and coatings .

properties

IUPAC Name

N,N-diethyl-2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2S/c1-6-27(7-2)24(30)15-28-14-22(20-10-8-9-11-21(20)28)31-16-23(29)26-25-18(4)12-17(3)13-19(25)5/h8-14H,6-7,15-16H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUZRPGAFPLQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide

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